![molecular formula C20H19N3O3 B2663817 (2-Methoxypyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903446-68-3](/img/structure/B2663817.png)
(2-Methoxypyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of this compound could potentially involve a catalyst-free synthesis method that utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Chemical Reactions Analysis
The synthesis of this compound likely involves a series of chemical reactions. A catalyst-free synthesis method has been proposed, which utilizes N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Scientific Research Applications
Crystal Chemistry of Zinc Quinaldinate Complexes
Research on zinc quinaldinate complexes with pyridine-based ligands, including methoxy-substituted pyridines, has revealed a series of novel heteroleptic complexes. These studies highlight the structural integrity of zinc quinaldinate in the presence of various ligands and explore the influence of substituents on intermolecular interactions. Notably, the thermal decomposition of these complexes results in zinc oxide formation, suggesting potential applications in material synthesis and catalysis Modec, 2018.
Spectroscopic Properties of Pyridine/Quinolinyl Methanones
The electronic and fluorescence properties of certain pyridine/quinolinyl methanones have been studied extensively. These compounds exhibit dual fluorescence and charge transfer separation in various solvents, influenced by their structure and environment. Quantum chemistry calculations have further elucidated their properties, revealing the significance of intramolecular hydrogen bonding and substituent effects on molecular orbitals. Such insights could inform the development of novel fluorescent materials and sensors Al-Ansari, 2016.
Bioimaging Applications
The development of new carbon-11 labelled radiotracers for imaging GABAA- and GABAB-benzodiazepine receptors has been explored using quinoline derivatives. These radiotracers show potential for positron emission tomography (PET) imaging of GABA receptors in the central nervous system. Preliminary studies have demonstrated their ability to penetrate the brain and bind to target receptors, highlighting their applicability in neuroimaging and the study of neurological disorders Moran et al., 2012.
Zinc(II) Ion Sensing in Aqueous Solution
Bipyridine-based constructs have been evaluated as turn-on fluorescent sensors for Zn2+ ions in aqueous solution. This research addresses the challenge of low water solubility of hydrophobic ligands by utilizing micellar assemblies, offering a novel approach for selective Zn2+ sensing. Such sensors have applications in biological studies and environmental monitoring, demonstrating the utility of pyridine and quinoline derivatives in analytical chemistry Pawar et al., 2016.
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-19-16(6-4-11-21-19)20(24)23-12-10-15(13-23)26-18-9-8-14-5-2-3-7-17(14)22-18/h2-9,11,15H,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGPSQHNWCMSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone |
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